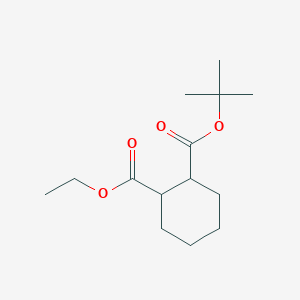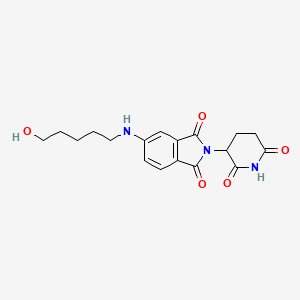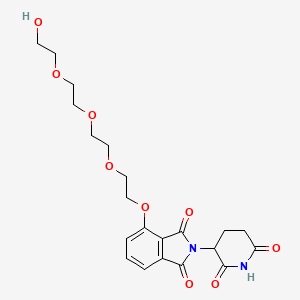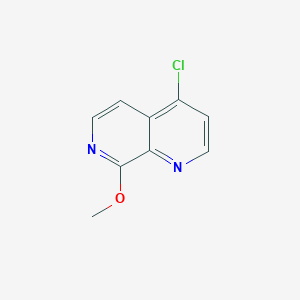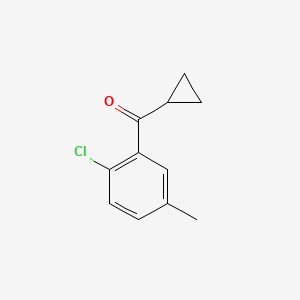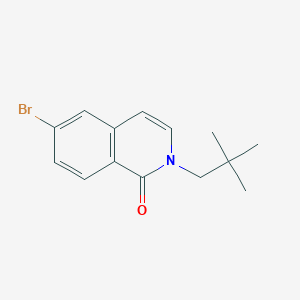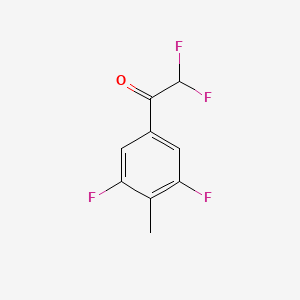
1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone is a fluorinated organic compound with the molecular formula C9H6F4O. This compound is characterized by the presence of two difluoro groups attached to an ethanone moiety and a difluoro-methylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone typically involves the reaction of 3,5-difluoro-4-methylbenzaldehyde with difluoroacetic acid under acidic conditions. The reaction proceeds through a nucleophilic addition mechanism, followed by dehydration to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the ethanone moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
- 1-(3,5-Difluoro-4-methylphenyl)ethanone
- (3,5-Difluoro-4-methylphenyl)phenylmethanone
- 1-(3,5-Difluoro-4-methylphenyl)-4-methylcyclohexanol
Comparison: 1-(3,5-Difluoro-4-methylphenyl)-2,2-difluoroethanone is unique due to the presence of two difluoro groups on the ethanone moiety, which imparts distinct chemical and physical properties compared to its analogs. These properties include increased stability, reactivity, and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H6F4O |
|---|---|
Molekulargewicht |
206.14 g/mol |
IUPAC-Name |
1-(3,5-difluoro-4-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6F4O/c1-4-6(10)2-5(3-7(4)11)8(14)9(12)13/h2-3,9H,1H3 |
InChI-Schlüssel |
VDPBZLADPZHCFL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1F)C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




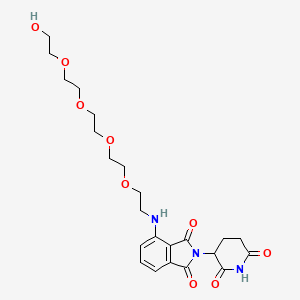
![1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14765413.png)
